molecular formula C11H17O4PS2 B13827817 O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate CAS No. 3309-71-5

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate

Cat. No.: B13827817
CAS No.: 3309-71-5
M. Wt: 308.4 g/mol
InChI Key: NOEYSRSSMYSCLW-UHFFFAOYSA-N
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Description

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is an organophosphate compound known for its application as an insecticide. This compound is characterized by its complex molecular structure, which includes a phosphonothioate group, an ethylsulfonyl group, and a phenyl ring. It is recognized for its effectiveness in pest control and is listed as an extremely hazardous substance under various regulatory frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with 4-(ethylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous nature of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonothioates. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of organophosphates and their interactions with various reagents.

    Biology: The compound is studied for its effects on acetylcholinesterase, an enzyme critical for nerve function, making it relevant in neurobiology research.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new insecticides and treatments for parasitic infections.

    Industry: Its primary application as an insecticide in agriculture and pest control.

Mechanism of Action

The mechanism of action of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect. This mechanism is similar to other organophosphate insecticides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, enhances its reactivity and effectiveness as an insecticide compared to similar compounds .

Properties

CAS No.

3309-71-5

Molecular Formula

C11H17O4PS2

Molecular Weight

308.4 g/mol

IUPAC Name

ethoxy-(4-ethylsulfonylphenoxy)-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O4PS2/c1-4-14-16(3,17)15-10-6-8-11(9-7-10)18(12,13)5-2/h6-9H,4-5H2,1-3H3

InChI Key

NOEYSRSSMYSCLW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)OC1=CC=C(C=C1)S(=O)(=O)CC

Origin of Product

United States

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